Ethanamine, 2-chloro-N-methyl-

Overview

Description

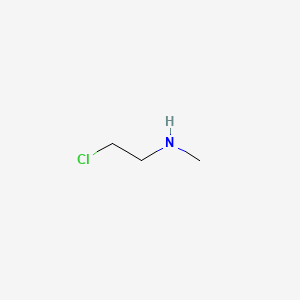

“Ethanamine, 2-chloro-N-methyl-” is a chemical compound with the formula C4H10ClN . It is also known by other names such as (2-Chloroethyl)dimethylamine, Chloro(dimethylamino)ethane, β-Chloroethyldimethylamine, N-(2-Chloroethyl)dimethylamine, Dimethylaminoethyl chloride, β-(Dimethylamino)ethyl chloride, 2-Dimethylaminoethylchloride, Dimethyl(2-chloroethyl)amine, HN 1, Nitrogen half mustard, 1-Dimethylamino-2-chloroethane, N,N-Dimethyl-2-chloroethylamine, 2-Chloro-N,N-dimethylethan-1-amine .

Molecular Structure Analysis

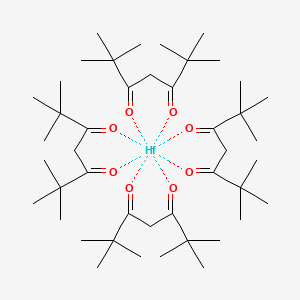

The molecular structure of “Ethanamine, 2-chloro-N-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3 .Physical And Chemical Properties Analysis

“Ethanamine, 2-chloro-N-methyl-” has a molecular weight of 107.582 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Chemical Synthesis

2-Chloro-N-methylethanamine is used in various areas of chemical synthesis . It is a versatile reagent that can participate in a wide range of reactions, contributing to the synthesis of many complex organic compounds .

Pharmaceutical Manufacturing

This compound has been identified as a genotoxic impurity in the manufacturing process of Vortioxetine, a medication used to treat major depressive disorder . The presence of such impurities is closely monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product .

Development of Analytical Methods

The compound has been used in the development of analytical methods, specifically in the field of hydrophilic interaction liquid chromatography coupled with mass spectrometry detection (HILIC–MS) . This method was validated as per International Conference on Harmonization guidelines and was able to quantitate genotoxic impurities at 75 p.p.m. with respect to Vortioxetine .

Genotoxicity Studies

2-Chloro-N-methylethanamine is used in genotoxicity studies, which investigate the potential of a substance to damage genetic information within a cell causing mutations, which may lead to cancer .

Fluorescence-Based Assays

Mechlorethamine hydrochloride, a compound related to 2-Chloro-N-methylethanamine, has been used in fluorescence-based apurinic/apyrimidinic site cleavage assays . These assays are used to identify inhibitors of apurinic/apyrimidinic endonuclease, an enzyme involved in DNA repair .

Dermatological Research

Mechlorethamine hydrochloride has also been used in dermatological research to study the effect of povidone iodine ointment against skin toxicity caused by sulphur and nitrogen mustard .

Safety and Hazards

“Ethanamine, 2-chloro-N-methyl-” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects . It should be handled in a well-ventilated place, and suitable protective clothing should be worn. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

properties

IUPAC Name |

2-chloro-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN/c1-5-3-2-4/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBQXUGQIFAFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186050 | |

| Record name | Ethanamine, 2-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanamine, 2-chloro-N-methyl- | |

CAS RN |

32315-92-7 | |

| Record name | Ethanamine, 2-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032315927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.